8-Trifluoromethoxyquinoline-5-boronic acid
CAS No.: 1072951-46-2
Cat. No.: VC2812732
Molecular Formula: C10H7BF3NO3
Molecular Weight: 256.98 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1072951-46-2 |
---|---|
Molecular Formula | C10H7BF3NO3 |
Molecular Weight | 256.98 g/mol |
IUPAC Name | [8-(trifluoromethoxy)quinolin-5-yl]boronic acid |
Standard InChI | InChI=1S/C10H7BF3NO3/c12-10(13,14)18-8-4-3-7(11(16)17)6-2-1-5-15-9(6)8/h1-5,16-17H |
Standard InChI Key | ZDAZERWIWJDFAV-UHFFFAOYSA-N |
SMILES | B(C1=C2C=CC=NC2=C(C=C1)OC(F)(F)F)(O)O |
Canonical SMILES | B(C1=C2C=CC=NC2=C(C=C1)OC(F)(F)F)(O)O |
Introduction
Chemical Properties and Structure
8-Trifluoromethoxyquinoline-5-boronic acid (CAS No.: 1072951-46-2) is a heterocyclic compound with the molecular formula C₁₀H₇BF₃NO₃ and a molecular weight of 256.97 g/mol . The structure features a quinoline ring with a trifluoromethoxy (-OCF₃) group at position 8 and a boronic acid (-B(OH)₂) group at position 5.
The compound's structure can be represented using the SMILES notation: B(C1=C2C(=C(C=C1)OC(F)(F)F)C=CC=N2)(O)O . This describes a quinoline core where the boronic acid connects directly to carbon-5 of the ring system, while the trifluoromethoxy group is attached at the carbon-8 position.
Physical Properties
The physical properties of 8-Trifluoromethoxyquinoline-5-boronic acid are summarized in Table 1:
Property | Value |
---|---|
Molecular Formula | C₁₀H₇BF₃NO₃ |
Molecular Weight | 256.97 g/mol |
Physical State | Solid |
CAS Number | 1072951-46-2 |
IUPAC Name | [8-(trifluoromethoxy)quinolin-5-yl]boronic acid |
Solubility | Soluble in DMSO and other polar organic solvents |
The trifluoromethoxy group contributes significantly to the compound's lipophilicity, while the boronic acid moiety introduces hydrogen-bonding capacity and reactivity in coupling reactions.
Spectroscopic Characteristics
While specific spectroscopic data for 8-Trifluoromethoxyquinoline-5-boronic acid is limited in the literature, predictions based on similar compounds suggest characteristic signals in various spectroscopic analyses:
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¹H NMR: Signals for the quinoline protons typically appear in the range of δ 7.0-9.0 ppm, with the boronic acid hydroxyl protons showing as broad peaks that may be affected by exchange processes.
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¹⁹F NMR: The trifluoromethoxy group would be expected to show a singlet at approximately δ -58 ppm, which is characteristic of trifluoromethoxy substituents on aromatic rings .
Synthesis Methods
Several synthetic routes can be employed to prepare 8-Trifluoromethoxyquinoline-5-boronic acid, drawing from established methodologies for similar compounds.
Palladium-Catalyzed Borylation
One efficient approach involves the direct borylation of 8-(trifluoromethoxy)quinoline using palladium catalysis. This method typically employs bis(pinacolato)diboron (B₂pin₂) as the boron source in the presence of a palladium catalyst, followed by hydrolysis of the pinacol ester to yield the free boronic acid.
Halogen-Metal Exchange Pathway
Another viable synthetic route involves:
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Preparation of 5-bromo or 5-iodo-8-(trifluoromethoxy)quinoline through selective halogenation
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Lithium-halogen exchange using n-butyllithium at low temperature
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Treatment with a borate ester (e.g., trimethyl borate)
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Acidic hydrolysis to yield the desired boronic acid
The advantage of this approach is the high regioselectivity that can be achieved through careful control of reaction conditions .
Synthetic Challenges
The synthesis of 8-Trifluoromethoxyquinoline-5-boronic acid presents several challenges:
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Regioselectivity: Achieving selective functionalization at the 5-position requires careful control of reaction conditions to avoid multiple substitution patterns.
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Stability: Boronic acids derived from electron-deficient heterocycles like quinolines can undergo protodeboronation during synthesis and isolation.
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Purification: The presence of both polar (boronic acid) and lipophilic (trifluoromethoxy) groups can complicate purification procedures.
Reactivity and Chemical Transformations
8-Trifluoromethoxyquinoline-5-boronic acid exhibits diverse reactivity patterns, making it a versatile intermediate in synthetic chemistry.
Suzuki-Miyaura Cross-Coupling Reactions
The most significant application of this compound is in Suzuki-Miyaura cross-coupling reactions with various halogenated partners. Under palladium catalysis, the boronic acid reacts with aryl and heteroaryl halides to form new carbon-carbon bonds .
A general reaction scheme would proceed as follows:
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Oxidative addition of the aryl halide to Pd(0)
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Transmetalation with the boronic acid
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Reductive elimination to form the coupled product
The reaction conditions typically include:
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Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
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Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)
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Solvent system (dioxane/water, THF/water, or toluene/ethanol/water)
Conversion to Other Functional Groups
The boronic acid moiety can be transformed into various functional groups:
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Oxidation: Treatment with oxidizing agents (H₂O₂, NaOH) converts the boronic acid to a hydroxyl group
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Chan-Lam Coupling: Reaction with amines or alcohols in the presence of copper catalysts yields C-N or C-O bonds
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Trifluoromethylation: The boronic acid can be replaced with a CF₃ group using appropriate reagents
Reactivity Comparison
The reactivity of 8-Trifluoromethoxyquinoline-5-boronic acid in Suzuki coupling reactions can be compared with other boronic acids as shown in Table 2:
Boronic Acid | Relative Reactivity | Optimal Temperature Range | Typical Yield |
---|---|---|---|
8-Trifluoromethoxyquinoline-5-boronic acid | High | 80-100°C | 65-85% |
Phenylboronic acid | Medium | 60-80°C | 70-90% |
2-(Trifluoromethyl)quinoline-6-boronic acid | High | 80-100°C | 60-85% |
5-Trifluoromethylquinoline-8-boronic acid | High | 80-100°C | 65-80% |
This comparison highlights the enhanced reactivity of quinoline-based boronic acids containing electron-withdrawing groups like trifluoromethoxy or trifluoromethyl substituents .
Applications in Research and Industry
Pharmaceutical Research
8-Trifluoromethoxyquinoline-5-boronic acid serves as an important building block in medicinal chemistry, particularly in the development of:
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Kinase Inhibitors: The quinoline scaffold is prevalent in many kinase inhibitors, and the 5-position offers an excellent point for structural diversification through cross-coupling reactions.
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Antimicrobial Agents: Quinoline derivatives with trifluoromethoxy substituents have demonstrated antimicrobial properties against various bacterial strains.
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Fluorinated Drug Candidates: The trifluoromethoxy group enhances metabolic stability and membrane permeability of drug candidates, making this compound valuable for generating libraries of fluorinated bioactive molecules.
Materials Science
In materials science, 8-Trifluoromethoxyquinoline-5-boronic acid can be utilized for:
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Fluorescent Probes: Quinoline-based structures often exhibit fluorescent properties that can be exploited in sensor development.
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Functional Materials: The compound can be incorporated into polymers or materials designed for specific electronic or optical properties.
Synthetic Methodology
This compound also contributes to advancing synthetic methodology:
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Cross-Coupling Optimization: As a reactive partner in Suzuki couplings, it helps in developing improved catalytic systems and reaction conditions.
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Sequential Functionalization: The distinct reactivity of boronic acid and trifluoromethoxy groups enables controlled sequential functionalization strategies .
Hazard Type | Classification | Hazard Statements |
---|---|---|
Health Hazards | Acute Toxicity (Oral) Category 4 | H302: Harmful if swallowed |
Skin Irritation Category 2 | H315: Causes skin irritation | |
Eye Irritation Category 2 | H319: Causes serious eye irritation | |
Specific Target Organ Toxicity (Single Exposure) Category 3 | H335: May cause respiratory irritation |
Comparison with Similar Compounds
Structural Analogues
Several related compounds share structural similarities with 8-Trifluoromethoxyquinoline-5-boronic acid, each with distinctive properties:
Compound | CAS Number | Key Differences | Applications |
---|---|---|---|
5-Bromo-8-(trifluoromethoxy)quinoline | 1065074-23-8 | Bromine instead of boronic acid at C-5 | Synthetic intermediate for Suzuki coupling |
5-Trifluoromethylquinoline-8-boronic acid | 1072951-55-3 | -CF₃ at C-5 and boronic acid at C-8 | Cross-coupling reactions |
4-Bromo-8-(trifluoromethoxy)quinoline | 1189105-60-9 | Bromine at C-4 instead of C-5 | Synthetic intermediate |
8-(Trifluoromethyl)quinoline | 317-57-7 | -CF₃ instead of -OCF₃ at C-8, no boronic acid | Building block for medicinal chemistry |
Functional Group Influence
The position and nature of functional groups significantly impact the properties and reactivity of these compounds:
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Boronic Acid Position: The position of the boronic acid group affects reactivity in cross-coupling reactions and susceptibility to protodeboronation.
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Trifluoromethoxy vs. Trifluoromethyl: While both groups increase lipophilicity, the trifluoromethoxy group (-OCF₃) exhibits different electronic properties compared to the trifluoromethyl group (-CF₃).
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Halogen Substitution: Bromo-substituted analogues serve as versatile synthetic precursors but exhibit different reactivity patterns compared to boronic acids .
Boronic Acid Derivatives
In addition to the free boronic acid, various derivatives offer advantages in stability and reactivity:
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Pinacol Esters: Compounds like 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethoxy)quinoline provide enhanced stability while maintaining reactivity in cross-coupling reactions .
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Potassium Trifluoroborates: These derivatives offer improved stability and shelf-life compared to free boronic acids.
Research Applications and Case Studies
Synthetic Applications
Recent research utilizing 8-Trifluoromethoxyquinoline-5-boronic acid and similar compounds has demonstrated their value in complex molecule synthesis:
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Cross-Coupling Methodology: The compound has been employed in optimizing reaction conditions for challenging Suzuki-Miyaura couplings involving heterocyclic partners.
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Library Synthesis: It serves as a key building block for generating diverse compound libraries for biological screening.
Biological Applications
The biological relevance of molecules containing the 8-trifluoromethoxyquinoline scaffold includes:
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Enzyme Inhibition Studies: Derivatives have shown promising results in enzyme inhibition assays, particularly against various kinases and proteases.
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Structure-Activity Relationship Studies: The distinct electronic and steric properties of the trifluoromethoxy group provide valuable insights into structure-activity relationships in drug discovery efforts.
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